molecular formula C14H17NO3 B133855 tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 96551-22-3

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B133855
CAS RN: 96551-22-3
M. Wt: 247.29 g/mol
InChI Key: OOVPQKQFSDFRFA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modification.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of related compounds such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a multi-step substitution reaction . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the complexity of such processes . These examples demonstrate the intricate nature of synthesizing tert-butyl indole derivatives, which likely applies to the synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate as well.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography and Density Functional Theory (DFT). For instance, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . These structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The tert-butyl indole derivatives are versatile intermediates that can undergo various chemical reactions. For example, the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization is an example of the type of reactions these compounds can participate in . The presence of the tert-butyl group can also influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be deduced from their molecular structure and substituents. For example, the tert-butyl group can increase the steric bulk, affecting the solubility and boiling point of the compound. The hydroxymethyl group suggests potential for hydrogen bonding, which can influence the compound's solubility in polar solvents. Gas-liquid chromatography and mass spectral analysis of tert-butyl indole derivatives can provide detailed information on their volatility and fragmentation patterns .

Scientific Research Applications

Selective Aerobic Oxidation of Alcohols

Shen et al. (2012) demonstrated that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate can catalyze the chemoselective aerobic oxidation of allylic and benzylic alcohols, yielding α,β-unsaturated carbonyl compounds efficiently. This research highlights the potential of tert-butyl-based indole derivatives in selective oxidation processes (Shen et al., 2012).

Synthesis of Spirocyclic Indoline Lactone

Hodges et al. (2004) explored the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, demonstrating the compound's utility in creating complex molecular structures, a valuable contribution to synthetic chemistry (Hodges et al., 2004).

Palladium-Catalyzed Synthesis of 3-Oxoindolines

Zhou et al. (2017) developed a method using palladium catalysis to synthesize tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates. This process highlights the versatility of tert-butyl-based indole compounds in palladium-catalyzed reactions (Zhou et al., 2017).

Synthesis of Annulated Gamma-Carbolines

Zhang and Larock (2003) investigated the synthesis of gamma-carboline derivatives using a palladium-catalyzed intramolecular annulation method. This study provides insights into the synthetic applications of tert-butyl-based indole compounds in creating polycyclic structures (Zhang & Larock, 2003).

Immobilization of Carboxylic Acid Moieties

Laborde et al. (2008) described a methodology for anchoring diverse carboxylic acids using di-tert-butyl dicarbonate. This research underscores the relevance of tert-butyl-based compounds in facilitating the immobilization of functional groups (Laborde et al., 2008).

Enantiomerically Pure Synthesis

Maton et al. (2010) reported an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work emphasizes the utility of tert-butyl-based compounds in stereoselective synthesis (Maton et al., 2010).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVPQKQFSDFRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454365
Record name tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

CAS RN

96551-22-3
Record name tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100mL two-necked round-bottom flask equipped with a thermometer 1-(tert-butyloxycarbonyl)-3-formylindole (13.7 g, 60 mmol) was suspended in ethanol (36 mL). Sodium borohydride (4.40 g, 115 mmol) was added in four portions, during which the temperature did not rise about 20° C., and the mixture was stirred for 6 hours. Then the solvent was evaporated in vacuo. The residual oil was shaken with 1.0N sodium hydroxide (150 mL), and the alkaline solution was extracted with ether (3×180 mL), dried with MgSO4, filtered and evaporated to give a colorless oil which solidified on refrigeration (3.95 g, ca. 100%).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylate (2.5 g, 9.08 mmol) in anhydrous tetrahydrofuran (40 ml) was added 1.5 M diisobutylaluminum hydride-toluene solution (14 ml, 21 mmol) under ice-cooling, and the mixture was stirred for 2 hrs. An aqueous citric acid solution was added, and the mixture was extracted with ethyl acetate. The extract was washed successively with aqueous sodium chloride solution, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (2.3 g, 100%) as a pale-yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Amino - Chemical and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Monatin, 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, is a naturally occurring sweet amino acid. The (2R, 4R)-monatin isomer has been found to be the sweetest among its four …
Number of citations: 4 www.jstage.jst.go.jp
N Netz, T Opatz - The Journal of organic chemistry, 2016 - ACS Publications
Cycloclavine is a clavine-type Ergot alkaloid noteworthy for its unique pentacyclic skeleton featuring a 3-azabicyclo[3.1.0]hexane substructure. A short convergent route to the racemic …
Number of citations: 45 pubs.acs.org
N Dupper - 2017 - escholarship.org
Allylic alcohols can be transformed into γ,δ-unsaturated α,α-dibromo esters through a two-step process: formation of a bromal-derived mixed acetal, followed by tandem …
Number of citations: 0 escholarship.org
X Chen - 2015 - digitalrepository.unm.edu
One of the central goals in modern organic synthesis is to develop efficient synthetic strategies for the preparation and study of complex molecules possessing interesting structural, …
Number of citations: 2 digitalrepository.unm.edu
BR Ambler, L Zhu, RA Altman - The Journal of organic chemistry, 2015 - ACS Publications
Trifluoroethylarenes are found in a variety of biologically active molecules, and strategies for accessing this substructure are important for developing therapeutic candidates and …
Number of citations: 24 pubs.acs.org
MA Christiansen, AW Butler, AR Hill, MB Andrus - Synlett, 2009 - thieme-connect.com
The hydroxy ketone natural product kurasoin B is synthesized using a phase-transfer-catalyzed alkylation reaction with benzyloxyacetyl imidazole. A biscinchonidinium …
Number of citations: 27 www.thieme-connect.com
EW Reichenberg - 2012 - search.proquest.com
Throughout time, compounds from natural sources have provided humans with medicines, and recently become the structural inspiration for semisynthetic drugs. One arena that has …
Number of citations: 3 search.proquest.com
OK Hansen - 2015 - ntnuopen.ntnu.no
The azides 1d and 1c were prepared using literature procedures. The azides serve as starting materials in copper- and ruthenium-catalyzed 1,3-dipolar dipolar cycloadditions to N-…
Number of citations: 0 ntnuopen.ntnu.no

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